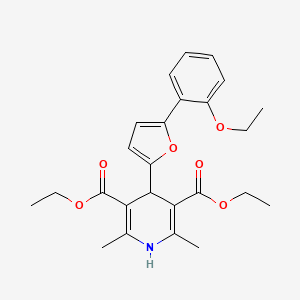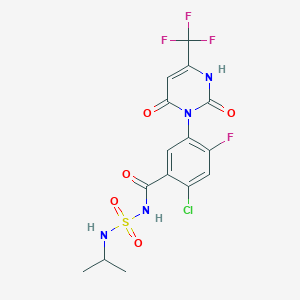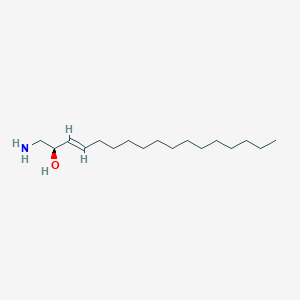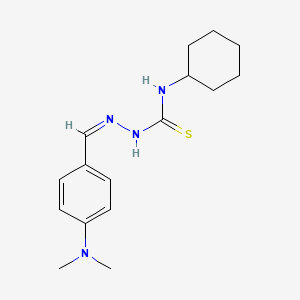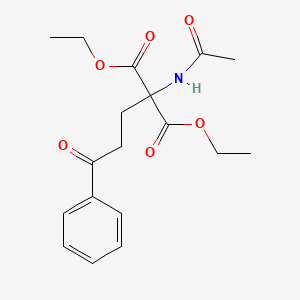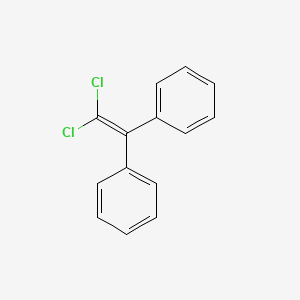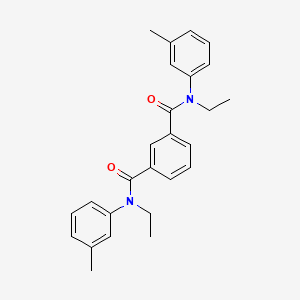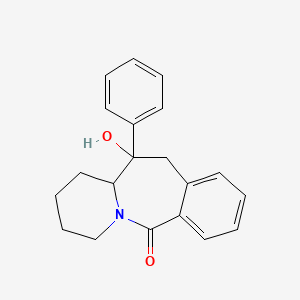
1,4-Dihydro-4a,9a-epoxy-1,4-ethanoanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RCL T196886 is a chemical compound with the molecular formula C16H12O3 and a molecular weight of 252.272. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for RCL T196886 are not well-documented, likely due to its status as a rare and unique chemical used primarily in research settings. The production would generally involve scaling up the laboratory synthesis procedures while ensuring purity and consistency.
化学反应分析
Types of Reactions
RCL T196886 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated aromatic compounds.
科学研究应用
RCL T196886 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of RCL T196886 involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it likely involves binding to enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
C16H12O3: Compounds with similar molecular formulas and structures.
Aromatic Ketones: Compounds with similar functional groups and reactivity.
Uniqueness
RCL T196886 is unique due to its specific structure and potential applications in various scientific fields. Its rarity and the lack of extensive documentation make it a valuable compound for early discovery research.
属性
CAS 编号 |
75171-67-4 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
17-oxapentacyclo[10.2.2.12,11.02,11.04,9]heptadeca-4,6,8,13-tetraene-3,10-dione |
InChI |
InChI=1S/C16H12O3/c17-13-11-3-1-2-4-12(11)14(18)16-10-7-5-9(6-8-10)15(13,16)19-16/h1-5,7,9-10H,6,8H2 |
InChI 键 |
IHJOVZZIOCCLQD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C=CC1C34C2(O3)C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


